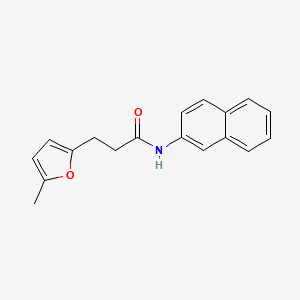

3-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)propanamide

Description

Properties

IUPAC Name |

3-(5-methylfuran-2-yl)-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-13-6-9-17(21-13)10-11-18(20)19-16-8-7-14-4-2-3-5-15(14)12-16/h2-9,12H,10-11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFMKQPGJUMTEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)propanamide typically involves a multi-step process:

Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution with a methyl group: The methyl group is introduced at the 5-position of the furan ring using methylation reagents such as methyl iodide in the presence of a base like potassium carbonate.

Attachment of the naphthalene ring: The naphthalene ring is attached to the propanamide group through a coupling reaction, often using reagents like naphthylamine and acyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to monitor the reaction progress and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The methyl group and other positions on the furan and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents, nucleophiles, and bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted furans, naphthalenes, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential anticancer properties . Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC values for these cell lines suggest potent inhibitory effects on cell proliferation, making it a candidate for further development in cancer therapies.

| Cell Line | IC50 (μg/mL) | Activity |

|---|---|---|

| HCT-116 | 1.9 - 7.52 | Active |

| MCF-7 | Not specified | Active |

The mechanism of action may involve the inhibition of specific enzymes or receptors associated with cancer cell growth, although more research is needed to elucidate these pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound is being studied for its antimicrobial activities . Preliminary studies have shown that it may possess inhibitory effects against various bacterial strains, indicating potential applications in developing new antibiotics.

Chemical Synthesis

3-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)propanamide serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex organic molecules.

Study on Anticancer Activity

A comprehensive study published in Molecules assessed various derivatives of similar compounds, highlighting that several exhibited strong cytotoxicity against cancer cell lines. This reinforces the potential of this class of compounds in cancer therapy.

Structure Activity Relationship (SAR)

Research focused on the structure activity relationship of related compounds suggests that modifications to the furan and naphthalene moieties could enhance biological activity. This indicates that further optimization of the chemical structure could lead to even more potent anticancer agents.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties may lead to innovations in material science and engineering applications.

Mechanism of Action

The mechanism of action of 3-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1. Physicochemical Properties of Selected Propanamide Derivatives

*Calculated properties for the target compound based on structural similarity.

Key Observations and Insights

Electronic Effects : Methylfuran provides electron-rich regions for π-π interactions, whereas thiazole/oxadiazole analogs leverage heteroatoms for hydrogen bonding.

Bioactivity Trends: Thiazole-containing derivatives (e.g., compound 31 ) show pronounced anticancer activity, while sulfonamide analogs (e.g., F1736-0142 ) target viral enzymes. The target compound’s naphthalene group may favor interactions with hydrophobic enzyme pockets.

Biological Activity

3-(5-Methylfuran-2-yl)-N-(naphthalen-2-yl)propanamide is an organic compound notable for its unique structure, which includes both a furan ring and a naphthalene ring. This structural combination is believed to contribute to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula

- C : 18

- H : 17

- N : 1

- O : 2

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results demonstrated that the compound had an IC50 value ranging from 1.9 to 7.52 μg/mL , indicating potent inhibitory effects on cell proliferation.

| Cell Line | IC50 (μg/mL) | Activity |

|---|---|---|

| HCT-116 | 1.9 - 7.52 | Active |

| MCF-7 | Not specified | Active |

These findings suggest that the compound may selectively target cancerous cells while exhibiting minimal toxicity to normal cells.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific enzymes or receptors associated with cancer cell growth and survival. Preliminary studies indicate that it may interfere with critical signaling pathways involved in tumor progression, although further research is necessary to elucidate these interactions fully.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A comprehensive study published in Molecules assessed various derivatives of similar compounds, including this compound. The study highlighted that out of 25 synthesized derivatives, several exhibited strong cytotoxicity against HCT-116 and MCF-7 cells, reinforcing the potential of this class of compounds in cancer therapy . -

Structure Activity Relationship (SAR) :

Another research effort focused on the structure activity relationship of related compounds suggested that modifications to the furan and naphthalene moieties could enhance biological activity. This indicates that further optimization of the chemical structure could lead to even more potent anticancer agents . -

Comparative Analysis :

Comparative studies with other compounds such as N-(phenyl)propanamide derivatives showed that the presence of both furan and naphthalene rings in this compound contributes uniquely to its biological profile, making it a valuable candidate for further development .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)propanamide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling a furan derivative (e.g., 5-methylfuran-2-carboxylic acid) with a naphthylamine precursor using propanoyl chloride under basic conditions (e.g., triethylamine). Reaction optimization requires precise temperature control (reflux conditions) and pH monitoring to prevent side reactions. Purification via recrystallization or column chromatography is critical for isolating high-purity products .

- Data Insight : Yields >70% are achievable when using anhydrous solvents and inert atmospheres to minimize hydrolysis of intermediates.

Q. How is structural characterization performed for this compound?

- Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the amide bond and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Thin-layer chromatography (TLC) monitors reaction progress .

Q. What functional groups dictate its chemical reactivity?

- Key Groups :

- Amide group : Participates in hydrolysis (acid/base-catalyzed) and nucleophilic substitutions.

- Furan ring : Undergoes electrophilic aromatic substitution (e.g., nitration, halogenation).

- Naphthyl group : Influences π-π stacking interactions in biological systems .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methods : Molecular docking (AutoDock, Schrödinger Suite) simulates binding affinities to enzymes/receptors (e.g., cyclooxygenase-2 for anti-inflammatory activity). Density Functional Theory (DFT) calculations optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed bioactivity .

- Data Contradictions : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility, necessitating molecular dynamics simulations for refinement .

Q. What strategies resolve discrepancies in reported biological activity data?

- Approach : Cross-validate assays (e.g., ELISA, cell viability tests) using standardized protocols. Compare results with structurally similar analogs (e.g., nitro- or methoxy-substituted derivatives) to isolate substituent effects. Meta-analysis of literature data identifies outliers due to assay variability (e.g., cell line differences) .

Q. How does the compound’s stability under physiological conditions impact pharmacological studies?

- Stability Profiling : Conduct accelerated degradation studies (pH 1–9 buffers, 37°C) with HPLC monitoring. The amide bond is susceptible to enzymatic cleavage (e.g., proteases), requiring prodrug strategies or formulation adjustments (e.g., liposomal encapsulation) for in vivo applications .

Q. What are the challenges in scaling up synthesis for preclinical trials?

- Optimization : Transition from batch to continuous flow reactors improves reproducibility. Solvent selection (e.g., replacing THF with 2-MeTHF) enhances sustainability. Process Analytical Technology (PAT) ensures real-time monitoring of critical parameters (e.g., temperature gradients) .

Comparative Analysis & Structural Analogues

Q. How do structural modifications (e.g., nitro vs. methyl groups) alter bioactivity?

- Case Study :

| Compound | Substituent | Bioactivity (IC₅₀, COX-2) |

|---|---|---|

| Target Compound | 5-Methylfuran | 12.3 µM |

| Nitro Analog | 3-Nitrophenyl | 8.7 µM |

| Methoxy Analog | 4-Methoxyphenyl | 15.1 µM |

- Insight : Electron-withdrawing groups (e.g., nitro) enhance target binding affinity but may reduce solubility. Methyl groups improve metabolic stability .

Methodological Recommendations

- Synthesis : Prioritize Schlenk-line techniques for air-sensitive intermediates.

- Characterization : Use deuterated DMSO for NMR to resolve naphthyl proton splitting.

- Biological Assays : Include positive controls (e.g., indomethacin for anti-inflammatory studies) to contextualize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.